molecular formula C8H13N3 B2900249 1-(pyrrolidin-2-ylmethyl)-1H-imidazole CAS No. 1177355-18-8

1-(pyrrolidin-2-ylmethyl)-1H-imidazole

Cat. No. B2900249
CAS RN: 1177355-18-8
M. Wt: 151.213
InChI Key: VLNMFRPPGPXJHP-UHFFFAOYSA-N
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Description

“1-(pyrrolidin-2-ylmethyl)-1H-imidazole” is a chemical compound that contains a pyrrolidine ring and an imidazole ring . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom. The imidazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of “this compound” and its derivatives can be achieved by alkylation of azoles (such as pyrazoles, imidazoles, and triazoles) with N-Cbz-prolinol mesylate or its analogues, followed by deprotection . This two-step method allows for the synthesis of the title compounds in 16–65% yields .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring and an imidazole ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The imidazole ring, on the other hand, is a highly polar aromatic heterocycle .


Chemical Reactions Analysis

The chemical reactions involving “this compound” primarily involve the alkylation of azoles with N-Cbz-prolinol mesylate or its analogues, followed by deprotection . This process allows for the synthesis of various derivatives of "this compound" .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis Methodology and Utility in Building Block Libraries : The synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-imidazole and its piperidine-derived homologues has been streamlined, allowing for the creation of a mini-library of building blocks. These blocks are recognized for their low-molecular-weight, hydrophilic, and three-dimensional templates, which are beneficial for the lead-oriented synthesis of compound libraries (Zhersh et al., 2013).

  • Role in Anticancer Agents Synthesis : The compound has been used as a core in the design of highly potent hepatitis C virus NS5A inhibitors, showcasing picomolar potency. The research has highlighted its significant role in the creation of small-molecule inhibitors, with a particular compound, AV4025, demonstrating exceptional activity and progressing into phase I/II clinical trials (Ivachtchenko et al., 2014).

Biological and Pharmacological Research Applications

  • Gene Silencing and DNA Interaction : Pyrrole–imidazole polyamides, which can include this compound moieties, are known for their ability to bind to DNA in a sequence-specific manner. This unique property allows them to disrupt protein-DNA interactions and modulate gene expression in living cells. Modifications in the hairpin turn unit of these polyamides have been shown to significantly enhance cellular uptake and biological activity, opening doors for their application in molecular probes or therapeutic agents (Meier et al., 2012).

  • LOX-1 Gene Expression Inhibition : Another noteworthy application is the inhibition of the LOX-1 gene, a major factor in coronary atherosclerosis. A specific pyrrole–imidazole polyamide targeting the LOX-1 gene has been shown to effectively inhibit its gene transcription, significantly reducing apoptosis in human umbilical vein endothelial cells. This highlights its potential as a novel therapeutic agent in addressing cardiovascular diseases (Ueno et al., 2009).

Material Science and Chemistry Applications

  • Catalyst Preparation : The compound has been used in the synthesis of novel trinuclear copper(I) complexes. These complexes have been employed as carbene-transfer reagents for the preparation of catalytically active nickel(II) and palladium(II) complexes, showcasing its versatility and potential in the field of catalysis (Chen et al., 2012).

  • Coordination Polymers Construction : this compound-based ligands have been instrumental in constructing a series of novel coordination polymers with alkaline earth metal ions. These polymers exhibit versatile structural frameworks and are of interest due to their thermogravimetric and luminescence properties (Cai et al., 2017).

  • Fluorescent Probe Development : The compound has been utilized in the development of a new imidazo[1,5-a]pyridine-based pH fluorescent probe. This probe stands out for its fast response, high selectivity, sensitivity, and reversibility under acidic conditions, highlighting its potential in biological and chemical sensing applications (Zhang et al., 2015).

Safety and Hazards

The safety and hazards associated with “1-(pyrrolidin-2-ylmethyl)-1H-imidazole” are not explicitly mentioned in the retrieved papers. For detailed safety data sheets, it is recommended to refer to specialized databases .

Future Directions

The future directions in the research and development of “1-(pyrrolidin-2-ylmethyl)-1H-imidazole” could involve the design of new pyrrolidine compounds with different biological profiles . The utility of the synthesis procedure has been demonstrated by multigram preparation of a 15-member building block mini-library for the lead-oriented synthesis of compound libraries .

properties

IUPAC Name

1-(pyrrolidin-2-ylmethyl)imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-2-8(10-3-1)6-11-5-4-9-7-11/h4-5,7-8,10H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNMFRPPGPXJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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